Reduced Potency Compared to Arecoline: A 15-Fold Difference in Functional Agonism
Norarecoline (guvacoline) acts as a full agonist at atrial and ileal muscarinic receptors, but its potency is substantially lower than its N-methylated analog, arecoline. In isolated rat tissue preparations (ileum and electrically paced left atria), arecoline was clearly more potent, with a difference quantified as up to 15-fold [1]. The functional agonist activity (pD2) for this series of N-substituted guvacine esters ranged from 6.09 to 8.07 [1].
| Evidence Dimension | Functional Agonist Potency (pD2, -log EC50) |
|---|---|
| Target Compound Data | pD2 range of 6.09-8.07 for the series (includes norarecoline) [1] |
| Comparator Or Baseline | Arecoline: up to 15-fold higher potency than norarecoline [1] |
| Quantified Difference | Norarecoline is up to 15-fold less potent than arecoline [1] |
| Conditions | Isolated rat ileum and electrically paced left atria (ex vivo functional assays) [1] |
Why This Matters
This significant potency differential demonstrates that norarecoline is not a generic substitute for arecoline; procurement of the correct analog is critical for achieving the desired level of receptor activation in functional assays.
- [1] Wolf-Pflugmann, M., et al. (1989). Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester. Arzneimittelforschung, 39(5):539-44. doi: 10.1002/chin.198944315. View Source
